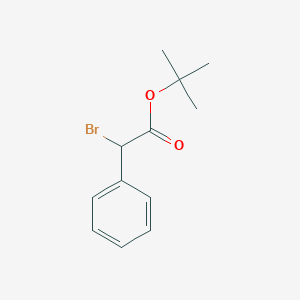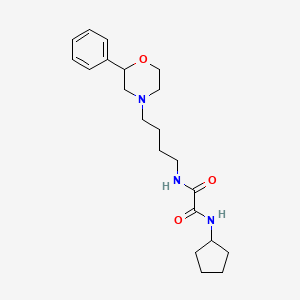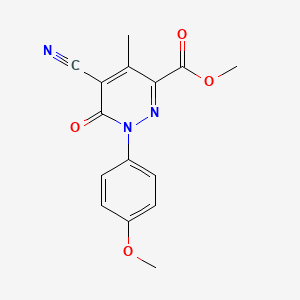![molecular formula C12H7ClN6O B2859168 2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile CAS No. 872590-82-4](/img/structure/B2859168.png)
2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile” is a heterocyclic compound. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This type of structure is common in many biologically active compounds .
Molecular Structure Analysis
The compound contains a triazolopyrimidine core with a chlorophenyl group at the 3-position and a nitrile group at the 2-position. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Researchers have investigated the synthesis and evaluation of new pyrimidines and condensed pyrimidines incorporating the triazolopyrimidinyl moiety for antimicrobial properties. These studies involve creating derivatives and testing their efficacy against Gram-positive and Gram-negative bacteria, indicating potential uses in developing new antibacterial and antifungal agents (Essam Abdelghani et al., 2017).
Antioxidant Activity
Another area of interest is the antioxidant potential of derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Research has shown that some synthesized compounds exhibit antioxidant activity nearly equivalent to that of ascorbic acid, suggesting applications in combating oxidative stress (A. El‐Mekabaty, 2015).
Anti-inflammatory and Anticancer Properties
Derivatives have also been synthesized for the evaluation of anti-inflammatory and anticancer activities. These studies highlight the potential therapeutic applications of triazolopyrimidinyl compounds in treating inflammation and cancer, underscoring the compound's significance in medicinal chemistry research (H. Fahmy et al., 2012).
Inhibition of Carbonyl Reductase Enzyme
Research into the inhibition of the carbonyl reductase enzyme, which is involved in resistance to anticancer treatments, has identified derivatives of triazolopyrimidinyl compounds as potent inhibitors. This application is crucial for enhancing the efficacy of cancer therapies and reducing the cardiotoxicity of anthracyclines (Seth Adu Amankrah et al., 2021).
Molecular Docking and In Vitro Screening
The compound's derivatives have been subjected to molecular docking and in vitro screening to assess their potential as antimicrobial and anticancer agents. This research direction is vital for discovering new therapeutic agents with specific target interactions (E. M. Flefel et al., 2018).
Synthesis of Novel Heterocycles
There is also significant interest in synthesizing novel heterocycles containing the triazolopyrimidinyl moiety for various biological activities. This research underscores the versatility and potential of the compound in generating new molecules with diverse biological functions (S. Maddila et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with key enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in oxidative stress and cellular metabolism .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antioxidant, antitumor, and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN6O/c13-8-1-3-9(4-2-8)19-11-10(16-17-19)12(20)18(6-5-14)7-15-11/h1-4,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVIKGMMGFTAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC#N)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2859085.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2859093.png)


![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2859098.png)
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2859100.png)

![N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2859104.png)

![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)